

# 2-Methylnaphth[2,3-d]oxazole molecular formula and weight

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## Compound of Interest

Compound Name: 2-Methylnaphth[2,3-d]oxazole

Cat. No.: B1360287

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An In-Depth Technical Guide to **2-Methylnaphth[2,3-d]oxazole**: Synthesis, Characterization, and Applications

## Introduction: Unveiling the Naphthoxazole Core

The landscape of heterocyclic chemistry is continually expanding, driven by the search for novel molecular scaffolds with significant biological and material properties. Among these, the naphthoxazole system, a fusion of a naphthalene ring with an oxazole ring, has garnered considerable attention.<sup>[1][2]</sup> This fused aromatic structure provides a rigid and planar backbone, which is a desirable feature in the design of molecules for applications in medicinal chemistry and materials science.<sup>[1]</sup> **2-Methylnaphth[2,3-d]oxazole**, a specific isomer within this family, presents a unique electronic and structural profile, making it a compound of interest for researchers and drug development professionals. This guide provides a comprehensive technical overview of its core molecular features, synthesis, characterization, and potential applications.

## Core Molecular Profile

**2-Methylnaphth[2,3-d]oxazole** is an aromatic heterocyclic compound. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO	[3][4][5]
Molecular Weight	183.21 g/mol	[3][4][5][6]
CAS Number	20686-66-2	[7]
IUPAC Name	2-methylnaphtho[2,3-d]oxazole	
Appearance	White to almost white crystalline powder (Isomer data)	[4]

The structure consists of a naphthalene moiety fused at the 2 and 3 positions with an oxazole ring, which is substituted with a methyl group at the 2-position. This arrangement of atoms and aromatic rings dictates its chemical reactivity, spectroscopic properties, and potential for intermolecular interactions.

## Synthesis and Mechanistic Insights

The synthesis of naphthoxazoles can be achieved through various strategies, each with its own advantages in terms of yield, scalability, and substrate scope. For the specific [2,3-d] isomer, a notable method involves a cascade oxazole-benzannulation reaction.

### Silver(I)-Mediated Oxazole-Benzannulation

A sophisticated approach for the synthesis of naphtho[2,3-d]oxazoles utilizes ortho-alkynylamidoarylketones as starting materials.[8] This method is advantageous as it allows for the construction of a diverse range of substituted naphthoxazoles from readily available precursors.[8]

The reaction proceeds via a cascade mechanism mediated by a silver(I) salt, which acts as a Lewis acid. The key steps are:

- Activation of the Alkyne: The silver(I) catalyst activates the alkyne group of the ortho-alkynylamidoarylketone, making it susceptible to nucleophilic attack.

- Intramolecular Cyclization: The amide oxygen acts as an intramolecular nucleophile, attacking the activated alkyne to form the oxazole ring.
- Benzannulation: A subsequent intramolecular reaction, likely a Friedel-Crafts-type acylation or a related cyclization, leads to the formation of the second aromatic ring of the naphthalene system.
- Aromatization: The final step involves aromatization to yield the stable naphthoxazole core.

This method is highly efficient and provides good to moderate yields for a variety of substrates.

[8]

## Experimental Protocol: Synthesis of a 2-Substituted Naphtho[2,3-d]oxazole Derivative

Below is a generalized protocol based on the silver-mediated cyclization methodology.

### Materials:

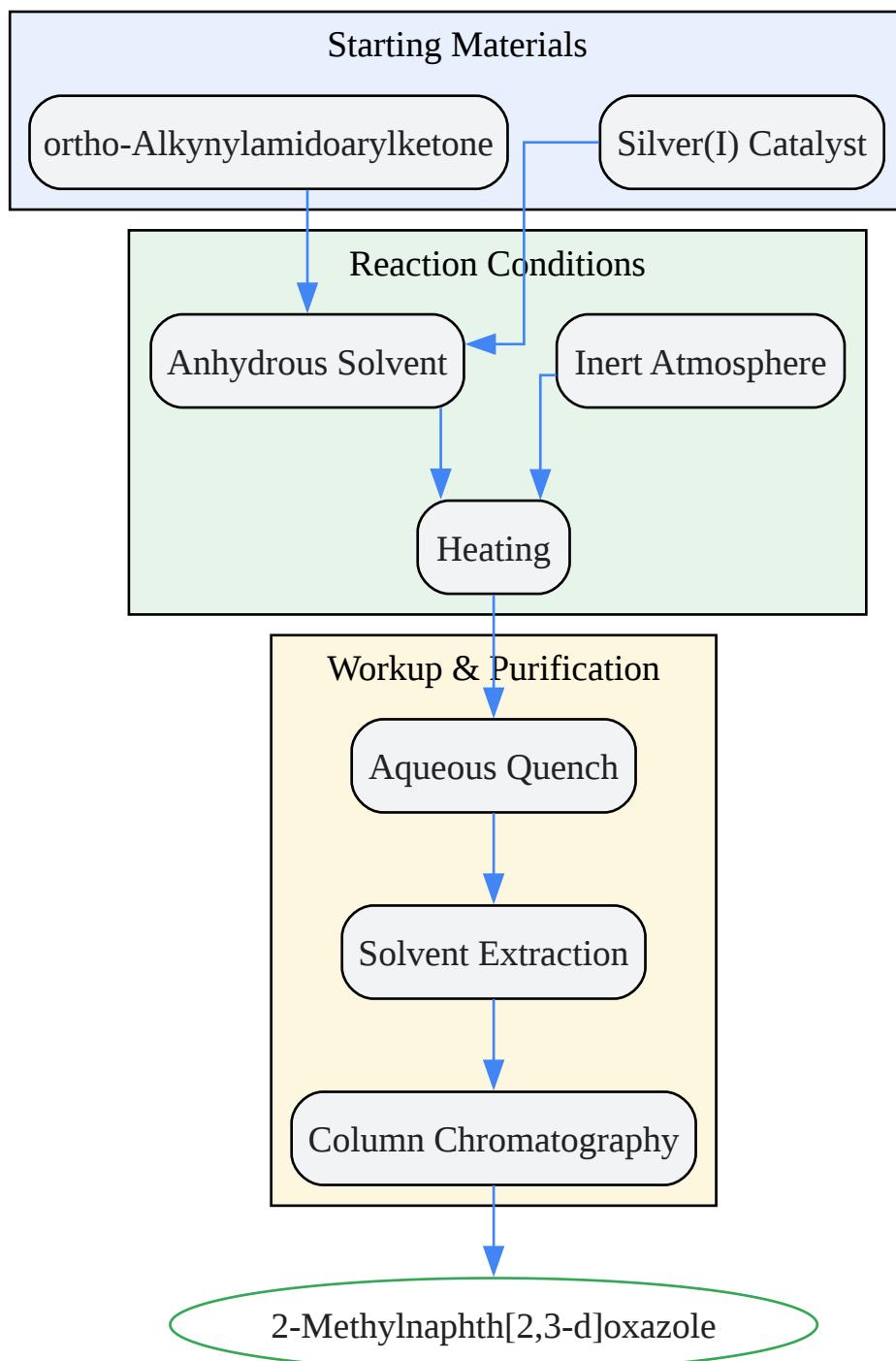
- ortho-Alkynylamidoarylketone (1.0 eq)
- Silver(I) salt (e.g., AgOTf, 5-10 mol%)
- Anhydrous solvent (e.g., Dichloroethane, Toluene)
- Inert atmosphere (Nitrogen or Argon)

### Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the ortho-alkynylamidoarylketone and the anhydrous solvent.
- Stir the solution until the starting material is fully dissolved.
- Add the silver(I) catalyst to the reaction mixture.
- Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction to room temperature.
- Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted naphtho[2,3-d]oxazole.

## Synthesis Workflow Diagram



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Caption: A generalized workflow for the synthesis of **2-Methylnaphth[2,3-d]oxazole**.

## Spectroscopic Characterization

The unambiguous identification of **2-MethylNaphth[2,3-d]oxazole** relies on a combination of spectroscopic techniques.

Technique	Expected Features
<sup>1</sup> H NMR	Aromatic protons on the naphthalene ring system would appear as multiplets in the downfield region (typically $\delta$ 7.0-8.5 ppm). A sharp singlet corresponding to the methyl group protons would be observed in the upfield region (around $\delta$ 2.5 ppm).
<sup>13</sup> C NMR	Signals for the aromatic carbons of the fused ring system would be present in the $\delta$ 110-150 ppm range. The methyl carbon would appear at a higher field (around $\delta$ 15-25 ppm). The quaternary carbons of the oxazole ring and the fusion points would also be identifiable.
Mass Spectrometry (MS)	The mass spectrum will show a prominent molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound (183.21 m/z). [7] Fragmentation patterns would be consistent with the loss of small molecules like CO, HCN, or a methyl radical.
Infrared (IR) Spectroscopy	Characteristic C=N stretching vibration of the oxazole ring would be observed around 1650 $\text{cm}^{-1}$ . Aromatic C-H stretching vibrations would be seen above 3000 $\text{cm}^{-1}$ , and aromatic C=C stretching vibrations would appear in the 1600-1450 $\text{cm}^{-1}$ region.

## Applications in Drug Development and Research

The oxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities.[9] Naphthoxazole derivatives are no exception and have been explored for various therapeutic applications.

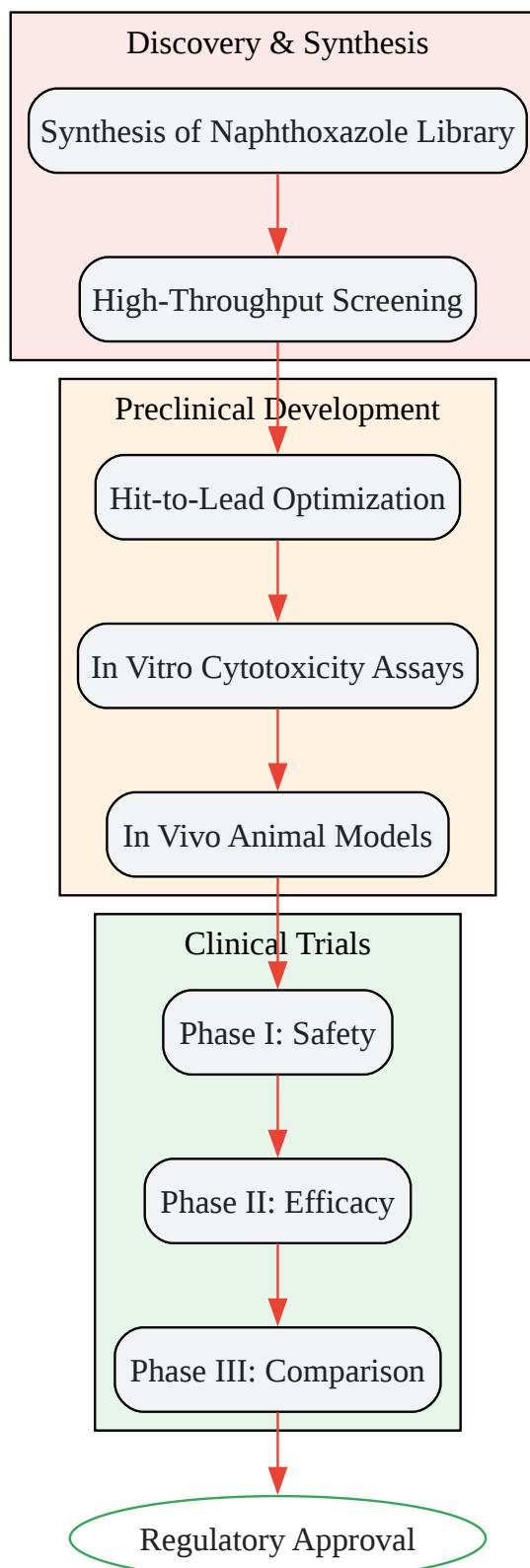
## Anticancer Activity

Derivatives of the naphthoxazole core have shown promising potential as anticancer agents. Specifically, 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have been synthesized and evaluated for their cytotoxic effects on human prostate cancer cell lines.[\[10\]](#) These compounds demonstrated significant cytotoxicity against both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cells.[\[10\]](#) The mechanism of action is likely related to the planar aromatic system's ability to intercalate with DNA or interact with key enzymes involved in cancer cell proliferation.

## Fluorescent Probes and Materials Science

The extended  $\pi$ -conjugated system of the naphthoxazole scaffold imparts fluorescent properties to these molecules.[\[1\]](#)[\[4\]](#) This makes them suitable candidates for development as fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs).[\[4\]](#) The specific emission and absorption wavelengths can be tuned by modifying the substituents on the naphthoxazole core.

## Drug Development Workflow



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Caption: A simplified workflow for the development of naphthoxazole-based drug candidates.

## Conclusion

**2-Methylnaphth[2,3-d]oxazole** is a molecule of significant interest due to its unique structural and electronic properties. Modern synthetic methodologies provide efficient access to this and related naphthoxazole derivatives, paving the way for further exploration of their potential. The demonstrated biological activities, particularly in the realm of anticancer research, highlight the importance of the naphthoxazole scaffold in drug discovery. Furthermore, its inherent fluorescence suggests promising applications in materials science. As research continues, **2-Methylnaphth[2,3-d]oxazole** and its analogs are poised to become valuable tools for both fundamental research and the development of new technologies and therapeutics.

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